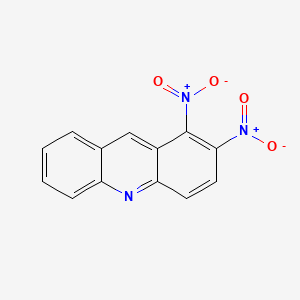
1,2-Dinitroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dinitroacridine is a chemical compound belonging to the acridine family, characterized by its unique structure and significant applications in various scientific fields. Acridine derivatives, including this compound, are known for their broad range of biological activities and industrial applications .
Méthodes De Préparation
The synthesis of 1,2-Dinitroacridine typically involves nitration reactions. One common method includes the nitration of acridine using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
1,2-Dinitroacridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur, where the nitro groups can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, and hydrogen gas. The major products formed depend on the type of reaction and the conditions applied.
Applications De Recherche Scientifique
1,2-Dinitroacridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1,2-Dinitroacridine involves its interaction with biological molecules. Acridine derivatives are known to intercalate into DNA, disrupting the normal function of the DNA and inhibiting enzymes such as topoisomerase . This intercalation can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer research.
Comparaison Avec Des Composés Similaires
1,2-Dinitroacridine can be compared with other acridine derivatives such as:
Acriflavine: Known for its antiseptic properties.
Proflavine: Used as an antibacterial agent.
Quinacrine: An antimalarial drug.
Amsacrine: An anticancer agent.
What sets this compound apart is its specific nitro groups at the 1 and 2 positions, which confer unique chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
50764-83-5 |
|---|---|
Formule moléculaire |
C13H7N3O4 |
Poids moléculaire |
269.21 g/mol |
Nom IUPAC |
1,2-dinitroacridine |
InChI |
InChI=1S/C13H7N3O4/c17-15(18)12-6-5-11-9(13(12)16(19)20)7-8-3-1-2-4-10(8)14-11/h1-7H |
Clé InChI |
QIUGUNHEXAZYIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC(=C3[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
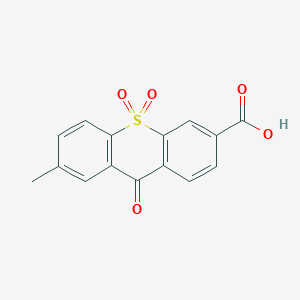
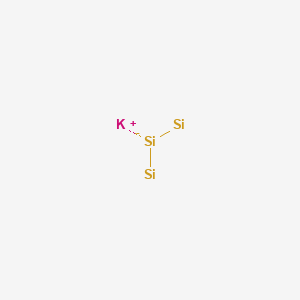


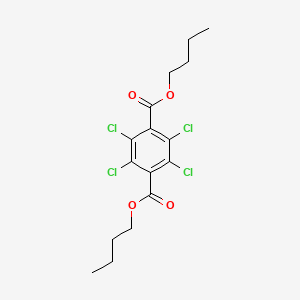


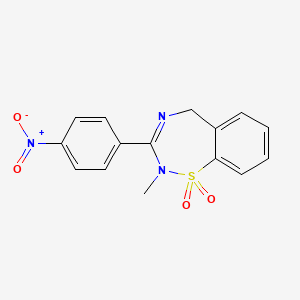

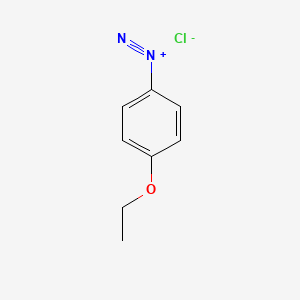
![2,2'-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol)](/img/structure/B14659944.png)
![1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone](/img/structure/B14659952.png)
![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)
